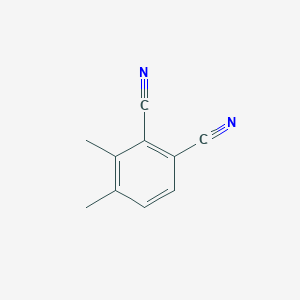

3,4-Dimethylphthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIULPBFCSZUVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Phthalonitrile Building Block in Chemical Research

In the field of organic synthesis, a "building block" refers to a relatively simple molecule that can be used to construct larger, more complex molecular architectures through reliable and well-understood chemical reactions. enamine.netberkeley.edu These modular components are fundamental to modern synthetic strategies, enabling the systematic assembly of intricate structures with desired functionalities. nih.govnih.gov 3,4-Dimethylphthalonitrile (B2604576) exemplifies such a building block, particularly in the synthesis of tetrapyrrolic macrocycles. bldpharm.com

The primary significance of this compound lies in its role as a precursor to substituted phthalocyanines and related compounds. Phthalocyanines are large, aromatic macrocycles that have found widespread use as dyes, pigments, and functional materials in fields like photovoltaics and photodynamic therapy. wikipedia.orgnih.gov The most common method for their synthesis is the cyclotetramerization of phthalonitrile (B49051) derivatives. thieme-connect.de

When unsubstituted phthalonitrile is used, the parent phthalocyanine (B1677752) is formed. However, by employing a substituted precursor like this compound, chemists can introduce functional groups onto the periphery of the final macrocycle. The two methyl groups of this compound are carried through the synthesis, yielding an octamethyl-substituted phthalocyanine. This substitution pattern significantly influences the properties of the resulting macrocycle. For instance, the alkyl groups can enhance solubility in common organic solvents, a property that is often poor in the unsubstituted parent compound, thereby facilitating processing and characterization. umich.edu

A notable application of this building block is in the synthesis of hexamethyl-substituted subphthalocyanine (B1262678) (Me₆-SubPc). royalsocietypublishing.org Subphthalocyanines are structurally related to phthalocyanines but contain only three isoindole units instead of four. researchgate.net The synthesis of Me₆-SubPc from 4,5-dimethylphthalonitrile (an isomer of this compound) has been shown to yield a material with good organic solubility and a highest occupied molecular orbital (HOMO) energy level suitable for use as a hole-transporting material in perovskite solar cells. royalsocietypublishing.org This demonstrates how the specific choice of a substituted phthalonitrile building block allows for the fine-tuning of molecular properties for advanced technological applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂ |

| Molar Mass | 156.18 g/mol |

| Appearance | Solid |

| Synonyms | 1,2-Dicyano-3,4-dimethylbenzene |

| Primary Application | Precursor in synthesis |

Historical Context of Phthalonitrile Research Pertaining to Derivatives

Classical and Contemporary Synthetic Routes to this compound

The preparation of this compound can be achieved through several synthetic pathways, each with distinct advantages and applications. These routes include traditional methods like the Rosenmund-von Braun reaction and modern transition-metal-catalyzed approaches.

Rosenmund-von Braun Reaction Protocols

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides. organic-chemistry.orgwikipedia.org This reaction typically involves the cyanation of an aryl halide using copper(I) cyanide (CuCN) at elevated temperatures in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

A typical synthetic pathway to 4,5-dimethylphthalonitrile, a related isomer, involves the bromination of o-xylene (B151617) to produce 4,5-dibromo-o-xylene, which is then converted to the dinitrile via the Rosenmund-von Braun reaction. umich.edu This highlights the utility of this reaction in preparing disubstituted phthalonitriles from corresponding dihaloaromatic precursors.

| Reactants | Reagents | Solvent | Temperature | Product | Reference |

| Aryl Halide | Copper(I) Cyanide (excess) | DMF, Nitrobenzene, or Pyridine | Reflux | Aryl Nitrile | organic-chemistry.org |

| 4,5-Dibromo-o-xylene | CuCN | Not Specified | Not Specified | 4,5-Dimethylphthalonitrile | umich.edu |

Palladium-Catalyzed Cyanation Strategies

Modern synthetic chemistry has seen the rise of palladium-catalyzed cyanation reactions as a milder and more efficient alternative to the Rosenmund-von Braun reaction for synthesizing aryl nitriles. isuct.ruwikipedia.org These methods often utilize a palladium catalyst, such as Pd(PPh₃)₄, and a cyanide source, which can include less toxic alternatives to alkali metal cyanides like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. isuct.ruwikipedia.org

Palladium-catalyzed cyanations can proceed under milder conditions and often give higher yields with better functional group tolerance compared to the classical methods. isuct.ruresearchgate.net For instance, the treatment of a dibromide with zinc cyanide and a palladium catalyst in DMF at 85°C has been shown to produce the corresponding dinitrile in excellent yield. isuct.ru These reactions typically follow a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A study by Cohen and Buchwald demonstrated a mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media at temperatures ranging from room temperature to 40°C. organic-chemistry.org

| Catalyst System | Cyanide Source | Solvent | Temperature | Substrate Scope | Reference |

| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 85°C | Dihaloaromatics | isuct.ru |

| Pd/C | K₄[Fe(CN)₆] | Not Specified | Not Specified | Aryl bromides and active aryl chlorides | organic-chemistry.org |

| Pd(OAc)₂/dppf | K₄[Fe(CN)₆] | Not Specified | Not Specified | Various brominated arenes | isuct.ru |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | Not Specified | Mild | Aryl halides | organic-chemistry.org |

| Pd catalyst/ligand | NaCN | MeCN-THF | Not Specified | Aromatic compounds | organic-chemistry.org |

Diels-Alder Cycloaddition Approaches for Disubstituted Phthalonitriles

The Diels-Alder reaction, a powerful tool for forming six-membered rings, offers a unique approach to synthesizing substituted phthalonitriles. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. wikipedia.org In the context of phthalonitrile synthesis, a suitably substituted diene can react with a dienophile containing nitrile groups, or a diene can react with a dienophile that allows for subsequent conversion to a phthalonitrile.

One notable example is the hetero-Diels-Alder reaction of 4,5-dicyanopyridazine (DCP) with alkynes and enamines. mdpi.comresearchgate.net This method provides a direct route to variously substituted phthalonitriles. The reaction proceeds through the formation of a primary adduct which then aromatizes by extrusion of nitrogen or sequential elimination of nitrogen and an amine. mdpi.com This strategy has been shown to produce 4-mono- and 4,5-disubstituted phthalonitriles in good to excellent yields. researchgate.net

Another approach involves the cycloaddition of 1-aryl or 1-alkylbutadienes with dichloromaleo(fumaro)nitrile. The resulting cyclic intermediate can be aromatized at elevated temperatures with the elimination of hydrogen chloride to form the target nitriles. umich.edu

| Diene | Dienophile | Key Feature | Product | Reference |

| 4,5-Dicyanopyridazine (DCP) | Alkynes, Enamines | Inverse electron-demand Hetero-Diels-Alder | Substituted Phthalonitriles | mdpi.comresearchgate.net |

| 1-Aryl or 1-Alkylbutadiene | Dichloromaleo(fumaro)nitrile | Aromatization via HCl elimination | 3-Substituted Phthalonitriles | umich.edu |

| Dimethylenehexadiynes | Dicyanoacetylene | Hydrogen subtraction with DDQ | 4,5-Dialkynyl substituted phthalonitriles | umich.edu |

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are fundamental in organic synthesis and play a crucial role in the preparation of precursors for this compound. byjus.comnumberanalytics.com These reactions involve a nucleophile replacing a leaving group on a substrate. numberanalytics.com They are broadly classified into Sₙ1 and Sₙ2 mechanisms, depending on the reaction kinetics and substrate structure. numberanalytics.comlibretexts.org

In the context of phthalonitrile synthesis, nucleophilic aromatic substitution (SₙAr) is particularly relevant. masterorganicchemistry.com This reaction occurs when an aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by a nucleophile. masterorganicchemistry.com For example, the synthesis of certain substituted phthalonitriles can be achieved through the nucleophilic substitution of nitro or halo groups on a phthalonitrile precursor with various nucleophiles like alcohols or thiols. umich.edu

Synthesis of Halogenated and Alkylated Precursors

The synthesis of this compound often begins with the preparation of appropriately substituted aromatic precursors, typically halogenated or alkylated benzene (B151609) derivatives.

Regioselective Halogenation Techniques for Aromatic Compounds

Regioselective halogenation is a critical step in the synthesis of many precursors for substituted phthalonitriles. The ability to control the position of halogenation on an aromatic ring is essential for obtaining the desired isomer.

For instance, the bromination of o-xylene can lead to a mixture of isomers. However, regioselective processes have been developed to favor the formation of a specific isomer. One such process for preparing 4-bromo-o-xylene (B1216868) involves using a molar excess of bromine. google.com In this method, the initially formed 3-bromo-o-xylene (B48128) reacts preferentially with the excess bromine to form dibromo-o-xylenes, thereby enriching the product mixture in 4-bromo-o-xylene. google.com Conducting the reaction in darkness or in a sulfur dioxide solution helps to avoid side-chain bromination. google.com

Iron catalysis has also been shown to promote ortho-selective halogenation of aromatic amines and phenols, demonstrating the potential of catalysts to control regioselectivity in electrophilic aromatic substitution reactions. nih.gov Similarly, various reagents and conditions have been explored for the regioselective bromination of activated aromatic compounds, including the use of N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide or in hexafluoroisopropanol as a solvent. organic-chemistry.org

| Aromatic Substrate | Halogenating Agent/Catalyst | Key Condition | Major Product | Reference |

| o-Xylene | Bromine (molar excess) | Darkness or SO₂ solution | 4-Bromo-o-xylene | google.com |

| Anilines/Phenols | Not Specified/Fe(OTs)₃ | Acid-promoted proton transfer | Ortho-halogenated products | nih.gov |

| Activated Aromatic Compounds | N-Bromosuccinimide/Tetrabutylammonium bromide | Not Specified | Regioselective bromination | organic-chemistry.org |

| Arenes/Heterocycles | N-Halosuccinimides/Hexafluoroisopropanol | Mild conditions | Regioselective halogenation | organic-chemistry.org |

| Unprotected Anilines | CuCl₂ or CuBr₂/Ionic liquid | Mild conditions | Para-substituted haloanilines | beilstein-journals.org |

Alkylation Strategies for Modified Phthalonitrile Scaffolds

The introduction of alkyl groups to the phthalonitrile framework is a key strategy for modifying its chemical properties and creating precursors for advanced materials like phthalocyanines. Researchers have developed several sophisticated alkylation methods to achieve specific substitution patterns.

One common approach begins with the bromination of o-xylene to produce 4,5-dibromo-o-xylene. This intermediate is then converted to 4,5-dimethylphthalonitrile through the Rosenmund-von Braun reaction. Further modification can be achieved via radical chain halogenation of the methyl groups to form 1,2-bis(bromomethyl)-4,5-dicyanobenzene. This compound serves as a versatile platform for nucleophilic substitution, allowing the introduction of various alkyl groups by reacting it with alcohols and thiols. umich.edu

Another strategy involves the direct alkylation of phthalonitrile. A novel anti-Friedel-Crafts C-H alkylation has been developed, which utilizes photo-initiated autocatalysis. chemrxiv.org This method allows for the regioselective functionalization of the phthalonitrile ring, offering a scalable and efficient route to C4-alkylated products under mild conditions. chemrxiv.org The reaction proceeds via the generation of an alkyl radical that selectively attacks the electron-deficient aromatic acceptor. chemrxiv.org

Displacement reactions on substituted phthalonitriles provide another avenue for alkylation. For instance, 4-chloro-5-alkyl-phthalonitrile derivatives can be synthesized through the displacement reaction of 4,5-dichloro-phthalonitrile with a CH-acidic precursor like diethylmalonate in the presence of a base. worldscientific.com Similarly, O-alkylation of 2,3-dicyanohydroquinone (B1218488) is a common method to produce 3,6-dialkoxyphthalonitriles. worldscientific.com For more complex substitutions, the bis-triflate derivative of 2,3-dicyanohydroquinone can be used in nickel-catalyzed Negishi coupling reactions with alkylzinc halides to yield 3,6-dialkylphthalonitriles. worldscientific.com

These varied alkylation strategies provide chemists with a robust toolkit for creating a wide array of modified phthalonitrile scaffolds, each with tailored properties for specific applications.

| Alkylation Method | Precursor(s) | Key Reagents | Product(s) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,2-bis(bromomethyl)-4,5-dicyanobenzene | Alcohols, Thiols | 4,5-Disubstituted phthalonitriles | umich.edu |

| Anti-Friedel-Crafts C-H Alkylation | Phthalonitrile, Alkylating Agent | DABCO, Blue LED irradiation | C4-alkylated phthalonitrile | chemrxiv.org |

| Displacement Reaction | 4,5-dichloro-phthalonitrile, Diethylmalonate | K₂CO₃ | 4-chloro-5-alkyl-phthalonitrile | worldscientific.com |

| O-Alkylation | 2,3-dicyanohydroquinone | Alkyl halides | 3,6-dialkoxyphthalonitriles | worldscientific.com |

| Negishi Coupling | Bis-triflate of 2,3-dicyanohydroquinone, Alkylzinc halides | Nickel catalyst | 3,6-dialkylphthalonitriles | worldscientific.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. epa.govsigmaaldrich.comacs.org A primary focus in this area is the use of bio-based feedstocks as sustainable alternatives to traditional petroleum-derived precursors. epa.govsigmaaldrich.com

One of the most significant advancements is the development of phthalonitrile resins from renewable sources. Natural triphenols like resveratrol (B1683913) and dihydroresveratrol (B186802) have been successfully used to prepare novel phthalonitrile resins. researchgate.netnih.govfrontiersin.org These bio-monomers are synthesized through scalable nucleophilic displacement reactions and result in high-performance thermosetting polymers with excellent thermal stability. researchgate.netnih.govfrontiersin.org

Lignin, an abundant and renewable biopolymer, has also emerged as a valuable feedstock. A novel lignin-based phthalonitrile monomer with a high biomass content has been synthesized. cnrs.fr The resulting polymer exhibits a high glass transition temperature and thermal stability comparable to or even better than petroleum-based counterparts. cnrs.fr Other bio-based molecules, such as those derived from cardanol (B1251761) and quercetin, are also being explored for the synthesis of phthalonitrile and other high-performance thermosets. researchgate.netnih.govfrontiersin.org

Beyond renewable feedstocks, green chemistry principles also encourage the use of safer solvents and more efficient catalytic processes. matanginicollege.ac.in For example, the ammoxidation of o-xylene, a key industrial route to phthalonitrile, has been refined to improve catalyst performance and reduce environmental impact. chemcess.comresearchgate.net The development of solventless reaction conditions and the use of water as a solvent are other areas of active research aimed at making phthalonitrile synthesis more sustainable. matanginicollege.ac.inucl.ac.uk These approaches not only reduce the environmental footprint but also often lead to simplified purification procedures and higher yields. rsc.org

| Bio-Based Precursor | Resulting Phthalonitrile Product | Key Advantages | Reference |

|---|---|---|---|

| Resveratrol | Partially bio-based phthalonitrile resin | Renewable feedstock, high thermal stability | researchgate.netnih.govfrontiersin.org |

| Dihydroresveratrol | Partially bio-based phthalonitrile resin | Renewable feedstock, wide processing window | researchgate.netnih.govfrontiersin.org |

| Lignin | Lignin-based phthalonitrile monomer (BPN) | High biomass content (54%), excellent thermal stability | cnrs.fr |

| Quercetin | Bio-based thermosetting phthalonitrile resin | Sustainable flavonoid molecule, scalable synthesis | researchgate.net |

Chemical Transformations and Derivatization Strategies

Cyclotetramerization Reactions to Phthalocyanines

The cyclotetramerization of phthalonitrile (B49051) derivatives is a cornerstone for the synthesis of the highly conjugated, planar macrocyclic compounds known as phthalocyanines. 3,4-Dimethylphthalonitrile (B2604576) serves as a valuable precursor for producing octamethyl-substituted phthalocyanines, whose methyl groups enhance solubility and influence the electronic and packing properties of the resulting macrocycle. This reaction involves the condensation of four molecules of the phthalonitrile.

The introduction of a central metal ion into the phthalocyanine (B1677752) cavity during its formation is a common and effective strategy. This is typically achieved through template-assisted cyclotetramerization.

The synthesis of metallated phthalocyanines (MPcs) from this compound frequently employs a metal salt that acts as a template. nih.gov In this process, the metal ion coordinates with the nitrogen atoms of the reacting phthalonitrile molecules, organizing them into a favorable geometry for the subsequent ring formation. This templating effect is crucial for achieving efficient synthesis of the macrocycle. nih.gov The reaction of 4,5-dibromo-o-xylene can be converted into 4,5-dimethylphthalonitrile through the Rosenmund-von Braun reaction, which then serves as the precursor for these template condensation reactions. umich.edu

The general approach involves heating the this compound with a selected metal salt. A variety of metals can be incorporated into the phthalocyanine core using this method. nih.gov Nanosphere templating has also been utilized to create three-dimensionally ordered macroporous copper phthalocyanine (CuPc) thin films, demonstrating the versatility of template-directed synthesis. rsc.org

The choice of metal salt and catalyst significantly impacts the yield and success of the cyclotetramerization reaction. Various metal salts, such as zinc acetate (B1210297) (Zn(OAc)₂), cobalt chloride (CoCl₂), and copper(II) chloride (CuCl₂), have been successfully used to synthesize the corresponding metallated octamethyl-substituted phthalocyanines. nih.govtubitak.gov.tr The reactivity of the metal salt plays a key role; for instance, copper(II) is known to be a highly effective template, often leading to higher yields compared to other metals under similar conditions. nih.gov The presence of a templating metal like Zn(OAc)₂ has been shown to be critical for the efficient formation of the phthalocyanine, with control reactions lacking the template yielding no product. nih.gov

A non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is frequently employed as a catalyst in these reactions. nih.govresearchgate.net DBU facilitates the condensation by promoting the necessary deprotonation and bond formation steps. researchgate.net While DBU is an effective catalyst, other bases and additives can also influence the reaction outcome. nih.gov In some solid-state reactions, dimethylaminoethanol (B1669961) (DMAE) was found to be a more effective catalyst than DBU. nih.gov The combination of a metal template and a catalytic amount of a base like DBU is a common strategy for synthesizing substituted phthalocyanines. tubitak.gov.tr

| Metal Salt | Resulting Phthalocyanine | Typical Observation | Reference |

|---|---|---|---|

| Zinc Acetate (Zn(OAc)₂) | Zinc(II) Phthalocyanine | Successful reaction, crucial for product formation. | nih.gov |

| Cobalt(II) Acetate (Co(OAc)₂) | Cobalt(II) Phthalocyanine | Successful reaction. | nih.gov |

| Copper(II) Acetate (Cu(OAc)₂) | Copper(II) Phthalocyanine | Successful reaction, often with high yields. | nih.gov |

| Magnesium(II) Chloride (MgCl₂) | Magnesium(II) Phthalocyanine | Leads to product, but sometimes in lower conversions compared to acetate salts. | nih.gov |

The reaction conditions, particularly the choice of solvent, are critical for the successful synthesis of phthalocyanines from this compound. High-boiling point solvents are traditionally used to provide the necessary thermal energy for the cyclotetramerization to occur. jchemrev.com Common solvents include dimethylaminoethanol (DMAE), n-pentanol, n-hexanol, quinoline, and dimethylformamide (DMF). nih.govmdpi.com The solvent not only facilitates the dissolution of reactants but can also play a role in the reaction mechanism. rsc.org For example, DMAE can also act as a catalyst in these reactions. nih.gov

More recently, alternative and greener synthetic methodologies have been explored. Solvothermal synthesis, which involves carrying out the reaction in a closed vessel (autoclave) under controlled temperature and pressure, has emerged as a viable method for producing high-quality, crystalline metal-free phthalocyanines. semanticscholar.org This method can be more environmentally friendly and may offer better control over the product's morphology. semanticscholar.org Additionally, solid-state synthesis, performed by ball-milling and aging reactants with only catalytic amounts of liquid, has been shown to be a high-yielding approach that drastically reduces the need for high-boiling organic solvents. nih.gov

The eight methyl groups in phthalocyanines derived from this compound significantly influence their properties. The synthesis of 1,2-bis(bromomethyl)-4,5-dicyanobenzene can be achieved from 4,5-dimethylphthalonitrile, which is a key intermediate for creating certain substituted phthalocyanines. umich.edu The resulting 2,3,9,10,16,17,23,24-octamethyl-substituted phthalocyanines exhibit enhanced solubility in organic solvents compared to their unsubstituted counterparts, which facilitates their purification and characterization. umich.edu

Research has focused on synthesizing and characterizing various metallated octamethyl-substituted phthalocyanines. For example, a novel palladium(II) octamethyl-substituted phthalocyanine (PdMe₂Pc) was designed and synthesized for potential applications in perovskite solar cells, where it demonstrated good performance and stability. rsc.org The synthesis of these octasubstituted compounds generally follows the cyclotetramerization of this compound in the presence of a metal salt. umich.edu

The preparation of metal-free phthalocyanines (H₂Pcs) from this compound can be achieved through several routes that avoid the use of a metal template. One of the most common methods involves the cyclotetramerization of the phthalonitrile in a high-boiling alcohol, such as n-pentanol or n-hexanol, in the presence of a strong, non-nucleophilic base like DBU. mdpi.comdergipark.org.tr

Another widely used technique is the "lithium alkoxide" method. mdpi.com In this procedure, the this compound is heated with a lithium alkoxide, typically generated in situ from lithium metal and a high-boiling alcohol like pentanol. dergipark.org.tr This initially forms the dilithium (B8592608) phthalocyanine (Li₂Pc) complex. The subsequent treatment of this intermediate with a mineral acid, such as glacial acetic acid, removes the lithium ions, yielding the desired metal-free phthalocyanine. mdpi.com Solvothermal methods have also been successfully applied to synthesize metal-free phthalocyanine crystals directly from the phthalonitrile precursor, using an organic base like DBU as a catalyst in a solvent such as ethanol. semanticscholar.org

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Base-Catalyzed Cyclotetramerization | This compound, DBU, High-boiling alcohol (e.g., n-pentanol) | Direct cyclotetramerization in the presence of a strong base. | mdpi.com |

| Lithium Alkoxide Method | This compound, Lithium, High-boiling alcohol, Acid (e.g., acetic acid) | Formation of a dilithium intermediate followed by demetallation with acid. | mdpi.com |

| Solvothermal Synthesis | This compound, DBU, Ethanol | Reaction in a sealed vessel under elevated temperature and pressure. | semanticscholar.org |

Non-Templated Cyclotetramerization

Formation of Subphthalocyanines

Subphthalocyanines are another class of aromatic macrocycles derived from phthalonitriles. They consist of three phthalonitrile units linked around a central boron atom, resulting in a cone-shaped structure with a 14π-electron system. nih.govmdpi.com

The synthesis of subphthalocyanines is typically achieved through a boron-mediated cyclotrimerization of phthalonitriles. Boron halides, such as boron trichloride (B1173362) (BCl₃), are commonly employed as both a template and a reactant.

A general method for synthesizing hexamethyl-substituted subphthalocyanine (B1262678) (Me₆-SubPc) involves the reaction of 4,5-dimethylphthalonitrile with boron trichloride. nih.gov In a typical procedure, a suspension of 4,5-dimethylphthalonitrile in a solvent like dichlorobenzene is treated with a solution of BCl₃ in dichloromethane. nih.gov The reaction mixture is then heated to drive the reaction to completion. nih.gov This one-step synthesis is conducive to industrial-scale production. nih.gov The modification with methyl groups at the peripheral positions enhances the solubility of the resulting subphthalocyanine in organic solvents. nih.gov

The use of triphenyl borates as the macrocyclic templating reagent has also been explored to avoid undesirable side reactions like halogenation. rsc.org Computational methods can be used to screen for suitable boron templating reagents by calculating their Lewis acidity. rsc.org

| Precursor | Boron Reagent | Product | Key Feature | Reference |

| 4,5-dimethylphthalonitrile | Boron trichloride (BCl₃) | Hexamethyl-substituted subphthalocyanine (Me₆-SubPc) | One-step synthesis, improved solubility | nih.gov |

| Phthalonitrile | Triphenyl borates | Boron subphthalocyanines (BsubPcs) | Avoids random bay-position halogenation | rsc.org |

Subphthalocyanines can serve as precursors for the synthesis of asymmetrically substituted phthalocyanines through ring-enlargement reactions. researchgate.net This technique allows for the controlled introduction of a different phthalonitrile or dinitrile unit into the macrocycle, leading to A₃B-type phthalocyanines.

The ring of a subphthalocyanine can be expanded by reacting it with a diiminoisoindoline derivative or another dinitrile in the presence of a metal salt. For example, the ring of a subphthalocyanine can be expanded with pyrazine-2,3-dicarbonitrile (B77751) or 5,6-dimethylpyrazine-2,3-dicarbonitrile to produce the corresponding asymmetric zinc phthalocyanines in high yields (89-90%). researchgate.net This method provides a pathway to phthalocyanines with specific functionalities and properties that are not easily accessible through direct cyclotetramerization of a mixture of phthalonitriles. researchgate.netresearchgate.net

| Subphthalocyanine Precursor | Ring-Enlarging Reagent | Product | Yield | Reference |

| SubPc | Pyrazine-2,3-dicarbonitrile | ZnPc₂ (Asymmetric Zinc Phthalocyanine) | 90% | researchgate.net |

| SubPc | 5,6-dimethylpyrazine-2,3-dicarbonitrile | ZnPc₃ (Asymmetric Zinc Phthalocyanine) | 89% | researchgate.net |

Boron-Mediated Subphthalocyanine Synthesis

Other Derivatization Reactions of this compound and its Derivatives

Beyond the formation of macrocycles, this compound and its derivatives can undergo other chemical modifications, particularly for analytical applications.

Silylation Derivatization for Analytical Applications

Silylation is a common derivatization technique used in gas chromatography (GC) to enhance the volatility and thermal stability of polar compounds, making them more amenable to analysis. gcms.czregistech.com This process involves the replacement of active hydrogen atoms in functional groups like -OH, -NH₂, and -SH with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.comsigmaaldrich.com

While direct silylation of this compound itself is not a primary application due to its inherent volatility, the derivatives of this compound, particularly those incorporating polar functional groups, can be subjected to silylation for GC analysis. researchgate.netmdpi.com For example, if this compound were to be hydroxylated or aminated, the resulting polar derivatives would benefit from silylation prior to GC-MS analysis. sigmaaldrich.comresearchgate.net

Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. registech.comsigmaaldrich.com MTBSTFA forms more stable t-BDMS derivatives that are significantly less sensitive to moisture compared to TMS derivatives. registech.comsigmaaldrich.com The choice of silylating reagent depends on the specific functional groups present in the molecule and the analytical requirements. gcms.czregistech.com

| Derivatization Technique | Purpose | Common Reagents | Resulting Derivative | Key Advantage | References |

| Silylation | Increase volatility and thermal stability for GC analysis | BSTFA, MTBSTFA | Trimethylsilyl (TMS) ethers, tert-butyldimethylsilyl (t-BDMS) ethers | Improved chromatographic behavior and detection | gcms.czregistech.comsigmaaldrich.com |

Alkylation Derivatization for Analytical Applications

Alkylation is a common derivatization technique in analytical chemistry, particularly for gas chromatography (GC), to enhance the volatility and improve the chromatographic properties of polar compounds. wuxiapptec.com This process involves replacing an active hydrogen on functional groups like amines, phenols, or carboxylic acids with an alkyl group, thereby reducing the compound's polarity. wuxiapptec.comdcu.ie Reagents such as pentafluorobenzyl bromide (PFB-Br) are often used, especially for trace analysis, as they introduce a group that is highly responsive to electron capture detectors (ECD). umich.edu

While alkylation is a widely applied method for rendering polar molecules suitable for GC analysis, specific documented applications of alkylation derivatization for the quantitative analysis of this compound are not prevalent in readily available scientific literature. wuxiapptec.comrsc.org In principle, while this compound itself does not possess the typical active hydrogens targeted by standard alkylation reagents, its potential hydrolysis products or related precursors might be amenable to such derivatization. wuxiapptec.comcdnsciencepub.com For instance, if this compound were hydrolyzed to a phthalic acid derivative, the resulting carboxylic acid groups could be esterified (a form of alkylation) to improve analytical performance. tue.nl

Table 1: Common Alkylation Reagents and Their Target Functional Groups

| Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages for Analysis |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Alcohols, Thiols | Pentafluorobenzyl (PFB) ester/ether | Enhances ECD response for trace analysis. umich.edu |

| Trimethylanilinium hydroxide (B78521) (TMAH) | Carboxylic acids, Phenols | Methyl ester/ether | Used for "flash alkylation" in the GC injector. tue.nl |

| BF₃/Methanol (B129727) | Carboxylic acids | Methyl ester | Common reagent for esterification. tue.nl |

| Dimethylformamide-dialkylacetals (e.g., DMF-DMA) | Carboxylic acids, Amines, Phenols | Methyl esters, N-methyl derivatives | Can control analyte retention time by choice of alkyl group. tue.nl |

This table represents general alkylation derivatization strategies and not specific, documented applications for this compound.

Acylation Derivatization for Analytical Applications

Acylation is another key derivatization strategy used to prepare samples for chromatographic analysis. The reaction introduces an acyl group (such as acetyl or trifluoroacetyl) into molecules containing active hydrogens (-OH, -NH, -SH), converting them into esters, amides, and thioesters, respectively. rsc.orguea.ac.uk This transformation typically increases the stability and volatility of the analyte, making it more suitable for GC analysis and often enhancing detector response. rsc.org Perfluorinated acylating reagents, like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), are particularly useful as they make the derivative highly sensitive to electron capture detection (ECD). rsc.org

Similar to alkylation, specific examples of acylation being applied directly to this compound for analytical purposes are not extensively documented. The this compound molecule lacks the typical functional groups that readily react with acylating agents. However, this technique would be highly relevant for the analysis of related compounds or potential impurities that possess hydroxyl or amino groups. For instance, if analyzing for the presence of aminophthalonitrile or hydroxyphthalonitrile precursors or byproducts, acylation would be a suitable derivatization method to improve their detection and quantification by GC. rsc.orguea.ac.uk

Table 2: Common Acylating Reagents and Their Characteristics

| Reagent | Abbreviation | Target Functional Group(s) | Key Features |

| Trifluoroacetic Anhydride | TFAA | Alcohols, Phenols, Amines | Produces stable and volatile derivatives. rsc.org |

| Pentafluoropropionic Anhydride | PFAA | Alcohols, Phenols, Amines | Enhances detectability by ECD. rsc.org |

| Heptafluorobutyric Anhydride | HFAA | Alcohols, Phenols, Amines | Creates derivatives suitable for TCD, FID, and ECD techniques. rsc.org |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Amines, Amides, Alcohols, Phenols | Reacts with amines at room temperature; hydroxyl groups require heating. rsc.org |

This table outlines general acylation derivatization methods and does not reflect specific, documented applications for this compound.

Formation of 1,3-Diiminoisoindoline Intermediates

A significant chemical transformation of this compound is its conversion to 5,6-dimethyl-1,3-diiminoisoindoline. This reaction is a crucial step in the synthesis of substituted phthalocyanines and related macrocyclic compounds. acs.orgjchemrev.com The formation of the diiminoisoindoline intermediate proceeds by reacting the phthalonitrile derivative with ammonia (B1221849) in the presence of a base, typically a sodium alkoxide like sodium methoxide (B1231860), in an alcohol solvent. rsc.org

The synthesis involves heating a mixture of 4,5-dimethylphthalonitrile (an alternative name for this compound), sodium methoxide, and ammonia in methanol under solvothermal-like conditions. rsc.org This process leads to the formation of the corresponding 1,3-diiminoisoindoline, which often precipitates from the reaction mixture and can be isolated by filtration. rsc.org In one documented procedure, this reaction yielded the 5,6-dimethyl-1,3-diiminoisoindoline product in high yield. rsc.org This intermediate is then used in subsequent condensation reactions to form more complex molecules. acs.org

Table 3: Synthesis of 5,6-dimethyl-1,3-diiminoisoindoline

| Parameter | Details |

| Reactant | 4,5-Dimethylphthalonitrile (1c) |

| Reagents | Sodium methoxide (NaOMe), Ammonia (NH₃) |

| Solvent | Methanol (MeOH) |

| Reaction Conditions | Heated to 68 °C for 4 hours. rsc.org |

| Product | 5,6-dimethyl-1,3-diiminoisoindoline (2c) |

| Yield | 91% rsc.org |

| Appearance | Light blue-green solid rsc.org |

Spectroscopic and Structural Characterization of 3,4 Dimethylphthalonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. uni-siegen.de The vibrational modes of a molecule are sensitive to the masses of the atoms and the strength of the chemical bonds connecting them. hawaii.edu

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. tanta.edu.eg The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

In the context of 3,4-dimethylphthalonitrile (B2604576) and its derivatives, the FT-IR spectrum is characterized by several key absorption bands. The sharp and intense band corresponding to the C≡N stretching vibration of the nitrile groups is one of the most prominent features. For substituted phthalonitriles, this peak is typically observed in the region of 2228-2230 cm⁻¹. Another significant region is the C-H stretching vibrations. Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. For instance, in a hexamethyl-substituted subphthalocyanine (B1262678) derived from a dimethylphthalonitrile, aromatic C-H stretches are seen at 3048 cm⁻¹ and aliphatic C-H stretches at 2968 and 2920 cm⁻¹. royalsocietypublishing.org

The "fingerprint region" (below 1600 cm⁻¹) contains a complex pattern of absorptions that are characteristic of the molecule as a whole. This region includes C=C stretching vibrations of the benzene (B151609) ring, C-H bending vibrations, and various other skeletal vibrations. For example, in a related subphthalocyanine derivative, C=C stretching of the benzene ring is assigned to a peak at 1622 cm⁻¹, and C-N stretching of the isoindoline (B1297411) group is found at 1553 cm⁻¹. royalsocietypublishing.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2228 - 2230 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | ~1600 |

| C-N | Stretching | ~1550 |

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample preparation method.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. ub.edu While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. uni-siegen.de This often results in different vibrational modes being active in Raman compared to IR, providing a more complete picture of the molecule's vibrational structure.

For molecules like this compound, the symmetric vibrations of the benzene ring and the nitrile groups are expected to give strong signals in the FT-Raman spectrum. The C≡N stretching vibration, which is strong in the IR spectrum, should also be observable in the Raman spectrum. The region between 800 and 1800 cm⁻¹ is particularly informative for organic compounds. mdpi.com In studies of related molecules, Raman spectroscopy has been effective in identifying different crystalline forms and quantifying amorphous content. americanpharmaceuticalreview.com The aromatic ring vibrations and the C-H bending modes would also contribute to the unique FT-Raman signature of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, hexamethyl-substituted subphthalocyanine, the aromatic protons appear as a doublet in the range of δ 7.46–7.35 ppm, while the methyl protons also show a doublet at δ 2.33–2.17 ppm. royalsocietypublishing.org For 3,4-dimethylaniline, a related compound, the aromatic protons appear as a multiplet, and the methyl protons show distinct singlets. chemicalbook.com Similarly, in 3,4-dimethylphenol, the aromatic protons show distinct signals, and the methyl groups appear as singlets. chemicalbook.com

Based on the structure of this compound, one would expect to see two distinct signals for the aromatic protons and two separate signals for the two methyl groups due to their different chemical environments. The integration of these signals would correspond to the number of protons in each environment.

Table 2: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Proton Type | Chemical Shift (δ ppm) | Multiplicity |

| Hexamethyl-substituted subphthalocyanine | Aromatic | 7.46–7.35 | d |

| Methyl | 2.33–2.17 | d | |

| 3,4-Dimethylaniline | Aromatic | 6.5-6.9 | m |

| Methyl | 2.13, 2.06 | s | |

| 3,4-Dimethylphenol | Aromatic | 6.6-7.0 | m |

| Methyl | 2.16, 2.19 | s |

d = doublet, m = multiplet, s = singlet. The solvent used can influence the chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, one would expect to see signals for the aromatic carbons, the carbons of the nitrile groups, and the carbons of the methyl groups.

In a related phthalonitrile (B49051) derivative, the carbon signals were assigned as follows: aromatic carbons, nitrile carbons, and methyl carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the nitrile groups and the electron-donating nature of the methyl groups. The carbons of the nitrile groups (C≡N) are typically found in the range of δ 115-120 ppm. The aromatic carbons will appear in the region of δ 110-150 ppm, and the methyl carbons will be observed at higher field (lower δ value), typically around δ 20 ppm.

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique used to characterize silicon-containing compounds. huji.ac.il In the context of this compound, this technique would be applicable to its silylated derivatives. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, providing valuable structural information. researchgate.net

13C NMR Spectroscopic Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, is fundamental to understanding the photophysical properties of these compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for characterizing this compound derivatives, especially the resulting phthalocyanine (B1677752) complexes. researchgate.netazooptics.com The UV-Vis spectrum reveals electronic transitions within the molecule, offering information on its structure and conjugation. azooptics.com Phthalocyanines typically exhibit two strong absorption regions: the Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the UV region (around 300-400 nm). d-nb.info These bands arise from π-π* transitions within the extensive 18-π electron system of the phthalocyanine macrocycle. unilag.edu.ng

For instance, zinc phthalocyanine (ZnPc) derived from this compound will display a characteristic intense Q-band absorption. The position and intensity of this band can be influenced by the solvent and the presence of substituents. d-nb.infounilag.edu.ng In a study on zinc phthalocyanine nanoparticles, the bulk material showed a B-band maximum at 332.5 nm and a Q-band peak at 618 nm, with a shoulder at 676 nm. d-nb.info The introduction of various substituents onto the phthalocyanine periphery, which can be achieved by starting with substituted phthalonitriles, can lead to shifts in the absorption maxima. umich.edu

The aggregation behavior of phthalocyanine derivatives can also be monitored using UV-Vis spectroscopy. researchgate.net In solution, phthalocyanines have a tendency to aggregate, which is concentration-dependent. This aggregation typically leads to a blue-shift or splitting of the Q-band. By measuring the UV-Vis spectra at different concentrations, one can assess the aggregation propensity of a given derivative. For many substituted phthalocyanines, adherence to the Beer-Lambert law over a range of concentrations indicates a lack of aggregation. researchgate.netresearchgate.net

Table 1: UV-Vis Absorption Data for Selected Phthalocyanine Derivatives

| Compound/Derivative | Solvent | Q-band λmax (nm) | B-band λmax (nm) | Reference |

|---|---|---|---|---|

| Zinc Phthalocyanine (Bulk) | - | 618, 676 (shoulder) | 332.5 | d-nb.info |

| Zinc Phthalocyanine Nanoparticles | - | 605.5, 677-691 | 330.5 | d-nb.info |

| Zinc Phthalocyanine | DMF | ~670 | ~350 | unilag.edu.ng |

| Monomeric Silicon(IV) Phthalocyanines | DMF | 695-696 | - | researchgate.net |

| Dimeric Silicon(IV) Phthalocyanines | DMF | 661-665 | - | researchgate.net |

The Q-band is the most prominent feature in the electronic absorption spectrum of phthalocyanines and is highly sensitive to the molecular structure and environment. researchgate.net This band, appearing in the visible region of the spectrum, corresponds to the lowest energy π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). unilag.edu.ng

The position of the Q-band can be significantly influenced by the central metal ion and the peripheral substituents on the phthalocyanine ring. umich.edu For metallated phthalocyanines, the Q-band is typically a single, intense peak. unilag.edu.ng In contrast, metal-free phthalocyanines exhibit a split Q-band due to a reduction in symmetry (from D4h to D2h), resulting in two distinct transitions.

Substituents on the 3,4-positions of the phthalonitrile precursor lead to peripherally substituted phthalocyanines. The electronic nature of these substituents plays a crucial role in tuning the position of the Q-band. Electron-donating groups generally cause a red-shift (bathochromic shift) of the Q-band to longer wavelengths, while electron-withdrawing groups tend to cause a blue-shift (hypsochromic shift). umich.edu The steric bulk of the substituents can also affect the planarity of the phthalocyanine ring, which in turn influences the electronic transitions and the Q-band position. umich.edu For example, bulky substituents can prevent aggregation, leading to sharper and more defined Q-bands in solution. umich.edu The solvent environment also impacts the Q-band, with solvent polarity and refractive index affecting the absorption maximum. unilag.edu.ng

Table 2: Q-Band Maxima for Various Phthalocyanine Derivatives

| Phthalocyanine Derivative | Substitution Pattern | Q-band λmax (nm) | Comments | Reference |

|---|---|---|---|---|

| Copper 2,9(10),16(17),23(24)-tetraphenylphthalocyanine | Peripheral | 691 | - | umich.edu |

| Copper 2,3,9,10,16,17,23,24-octaphenylphthalocyanine | Peripheral | 698 | Steric hindrance from adjacent phenyl groups. | umich.edu |

| Zinc Phthalocyanine (ZnPc) | Unsubstituted | ~670 | In DMF. | unilag.edu.ng |

| Zinc Phthalocyanine Nanoparticles | Unsubstituted | 605.5 | Blue-shifted compared to bulk. | d-nb.info |

Fluorescence spectroscopy is a powerful technique used to study the excited state properties of molecules. horiba.com It involves exciting a molecule with light of a specific wavelength and then measuring the emitted light at a longer wavelength. horiba.com For phthalocyanine derivatives of this compound, fluorescence spectroscopy provides valuable information about their photophysical properties, such as fluorescence quantum yields and lifetimes.

The fluorescence emission spectrum is often a mirror image of the absorption spectrum (specifically the Q-band). uci.edu The wavelength of maximum fluorescence emission and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) are key parameters. For instance, zinc phthalocyanine is known to be fluorescent, with a quantum yield of around 0.3 in pyridine. omlc.org The fluorescence properties are highly dependent on the central metal ion. Diamagnetic metals like zinc tend to yield fluorescent phthalocyanines, while paramagnetic metals often quench fluorescence.

Substituents on the phthalocyanine ring can also modulate the fluorescence properties. The nature and position of these substituents can alter the energy levels of the excited states and influence the rates of radiative (fluorescence) and non-radiative decay processes. Aggregation of phthalocyanine molecules in solution typically leads to a significant decrease or complete quenching of fluorescence. Therefore, fluorescence spectroscopy is also a sensitive tool for studying aggregation phenomena.

Table 3: Fluorescence Properties of a Representative Phthalocyanine

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Zinc Phthalocyanine | 650 | ~680 | 0.3 | Pyridine | omlc.org |

Q-Band Analysis in Phthalocyanine Derivatives

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like phthalocyanine derivatives. nih.govlibretexts.org In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov These ions are then guided into the mass analyzer.

A key advantage of ESI-MS is its ability to produce multiply charged ions, which allows for the analysis of molecules with masses far exceeding the mass-to-charge (m/z) range of the analyzer. The resulting mass spectrum displays a series of peaks corresponding to ions with different charge states. This pattern can be deconvoluted to determine the molecular weight of the analyte with high accuracy. ESI-MS has been successfully used to characterize a variety of complex organic molecules and their adducts in DNA. nih.gov The technique's sensitivity and its compatibility with liquid chromatography (LC-ESI-MS) make it a powerful tool for analyzing complex mixtures and for the purification and identification of specific derivatives. ddtjournal.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is widely used for the characterization of large molecules, including phthalocyanines. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser is directed at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase. nih.gov The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel a fixed distance.

MALDI-TOF is particularly useful for obtaining the molecular ion peak ([M]+ or [M+H]+) of phthalocyanine derivatives, providing a direct confirmation of their molecular weight. nih.govmdpi.com This technique has been instrumental in confirming the successful synthesis of novel metal-free and metallophthalocyanines derived from various phthalonitriles. researchgate.netnih.govmdpi.com For example, the MALDI-TOF spectrum of a zinc(II) phthalocyanine bearing four complex substituents showed a molecular ion peak at m/z 2032.82 [M+H]+, which was in excellent agreement with the calculated molecular weight. mdpi.com The clarity of the molecular ion peak in MALDI-TOF spectra makes it a definitive tool for structural verification in phthalocyanine chemistry. researchgate.net

Table 4: MALDI-TOF Mass Spectrometry Data for a Substituted Zinc Phthalocyanine

| Compound | Calculated m/z | Observed m/z | Ion | Reference |

|---|---|---|---|---|

| C₁₁₆H₁₁₂Cl₈N₈O₄Zn | 2031.20 | 2032.82 | [M+H]⁺ | mdpi.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. carleton.edu When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. monash.edu

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduuhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives. carleton.eduuhu-ciqso.es

To perform SC-XRD, a high-quality single crystal of the compound is required. uzh.ch The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. carleton.edu The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is used to solve and refine the crystal structure. carleton.educore.ac.uk

For this compound, a search of crystallographic databases would reveal if its single crystal structure has been determined. If so, the data would include the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. This information is invaluable for understanding its solid-state packing and intermolecular interactions. For novel derivatives of this compound, SC-XRD is an essential tool for unambiguous structure confirmation. mdpi.com

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 7.812 |

| c (Å) | 13.256 |

| β (°) | 105.34 |

| Volume (ų) | 852.1 |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. lboro.ac.ukucmerced.edu Instead of a single crystal, a fine powder of the material is used, which contains a large number of small, randomly oriented crystallites. monash.edu The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). lboro.ac.uk

PXRD is a powerful tool for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ucmerced.edu

Purity Analysis: The presence of crystalline impurities can be detected. mdpi.com

Crystallinity Assessment: The degree of crystallinity of a sample can be estimated. rigaku.com

Lattice Parameter Refinement: The unit cell parameters can be precisely determined. core.ac.uk

For this compound, PXRD can be used to confirm its crystalline phase and to check for the presence of any polymorphic forms or impurities. In the study of its derivatives, PXRD is valuable for monitoring the progress of solid-state reactions and for characterizing the final products. researchgate.net

Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Material

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 25.2 | 3.53 | 80 |

| 28.4 | 3.14 | 60 |

Note: This table provides an example of PXRD data and does not represent actual data for this compound.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. covalentmetrology.comphi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. phi.commdpi.com

For this compound, XPS can provide valuable information about its surface chemistry. A survey scan would identify the elements present, which should primarily be carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide information about the chemical states of these elements. For example, the C 1s spectrum would show different peaks corresponding to the carbon atoms in the methyl groups, the benzene ring, and the nitrile groups. The N 1s spectrum would show a peak corresponding to the nitrogen atoms in the nitrile groups.

In the study of this compound derivatives, XPS is particularly useful for:

Confirming the incorporation of new elements.

Investigating changes in the chemical environment of the carbon and nitrogen atoms upon derivatization.

Analyzing the surface composition of materials functionalized with this compound or its derivatives. mdpi.com

Table 4: Expected Binding Energies in XPS for this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical Group |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |

| ~285.5 | Aliphatic C-C (methyl) | ||

| ~286.5 | C-N (nitrile) | ||

| Nitrogen | N 1s | ~399.5 | C≡N (nitrile) |

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment and instrument calibration.

Advanced Imaging and Hyperspectral Techniques in Characterization

Advanced imaging and hyperspectral techniques offer powerful capabilities for the characterization of materials by combining spatial and spectral information. nih.gov These methods can provide insights into the distribution and chemical nature of this compound and its derivatives within a sample.

Hyperspectral imaging, for instance, collects a spectrum for each pixel in an image, creating a "hypercube" of data that can be analyzed to map the chemical composition of a surface. mdpi.com This can be particularly useful for studying the uniformity of coatings or the distribution of this compound-based materials in a composite.

Other advanced imaging techniques that could potentially be applied include:

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental mapping.

Transmission Electron Microscopy (TEM): Offers even higher resolution imaging and can be used to study the internal structure of materials.

Atomic Force Microscopy (AFM): Can be used to map the surface topography at the nanoscale.

While specific applications of these advanced imaging techniques to this compound were not found in the initial search, their general applicability to materials characterization suggests they could be valuable tools for studying this compound and its derivatives in various forms, such as thin films, nanoparticles, or composites. nih.govnih.gov

Table 5: Potential Advanced Imaging and Hyperspectral Techniques for this compound Analysis

| Technique | Information Obtained | Potential Application for this compound |

|---|---|---|

| Hyperspectral Imaging | Spatial and spectral information, chemical mapping. nih.govmdpi.com | Mapping the distribution of the compound in a mixture or on a surface. |

| Scanning Electron Microscopy (SEM) | High-resolution surface morphology. | Visualizing the crystal habit or particle morphology. |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. | Confirming elemental distribution in derivatives. |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology at high resolution. | Characterizing nanocomposites containing the compound. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography. | Studying thin films or self-assembled monolayers. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large molecules. irjweb.com DFT methods are used to determine the ground-state electronic structure, which in turn allows for the calculation of numerous molecular properties. For a molecule like 3,4-Dimethylphthalonitrile (B2604576), DFT is instrumental in optimizing its three-dimensional geometry, predicting its spectral characteristics, and analyzing its chemical reactivity through molecular orbital analysis.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. DFT calculations are highly effective for predicting precise bond lengths, bond angles, and dihedral angles. mdpi.com For phthalonitrile (B49051) derivatives, theoretical calculations performed with various DFT functionals, such as B3LYP, consistently yield results that are in good agreement with experimental data obtained from X-ray crystallography. dergipark.org.tr

For instance, studies on substituted phthalonitriles show that the crucial C≡N bond length is calculated to be around 1.15 Å, which aligns well with typical experimental values. dergipark.org.tr The geometry of the benzene (B151609) ring and the orientation of the substituent groups are also accurately predicted. In the case of this compound, the geometry is expected to be largely planar with respect to the benzene ring and the two nitrile groups. The addition of the two methyl groups at the 3 and 4 positions introduces local changes to the ring geometry due to steric and electronic effects, but these are well-modeled by standard DFT methods.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Representative Phthalonitrile Derivative (4-(2,3,5-trimethylphenoxy)phthalonitrile)

| Parameter | Bond | Experimental (X-ray) (Å) | Calculated (DFT/B3LYP) (Å) |

| Bond Length | C1-N1 (nitrile) | 1.142 | 1.155 |

| Bond Length | C8-N2 (nitrile) | 1.134 | 1.154 |

| Bond Length | C-O (ether) | 1.360 | 1.359 |

| Data derived from a study on a related substituted phthalonitrile to illustrate the accuracy of DFT methods. dergipark.org.tr |

The electronic structure analysis reveals the distribution of electron density within the molecule. The two electron-withdrawing nitrile (-CN) groups and the two electron-donating methyl (-CH₃) groups create a specific electronic profile, which governs the molecule's reactivity and intermolecular interactions.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These calculated frequencies are often scaled by a small factor (e.g., 0.967) to correct for systematic errors arising from vibrational anharmonicity and the approximations inherent in the computational method.

For phthalonitrile and its derivatives, the most characteristic vibrational mode is the C≡N stretching frequency, which appears as a strong band in both IR and Raman spectra. icm.edu.pl Computational studies on substituted phthalonitriles consistently predict this stretching vibration in the range of 2230-2240 cm⁻¹, which is in excellent agreement with experimental findings. icm.edu.pldergipark.org.tr

For this compound, the predicted vibrational spectrum would contain:

C≡N stretching vibrations: Expected around 2235 cm⁻¹.

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching (from methyl groups): Found in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of bands between 1400-1600 cm⁻¹.

C-H bending and rocking modes: A complex fingerprint region below 1500 cm⁻¹.

Table 2: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the C≡N stretch in Phthalonitrile Derivatives

| Compound | Method | Calculated (Scaled) | Experimental (FT-IR) |

| 4-methylphthalonitrile | DFT/B3LYP | 2345 (Raman) | ~2230 |

| 3-nitrophthalonitrile | DFT/B3LYP | 2274 | 2238 |

| 4-(phenylthio)phthalonitrile | DFT/B3LYP | - | 2226 |

| Calculated and experimental values show strong correlation, though direct comparison is affected by phase (gas vs. solid) and computational method. icm.edu.pldergipark.org.trresearchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the kinetic stability and chemical reactivity of a molecule. irjweb.com

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For phthalonitrile derivatives, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-orbital with significant contributions from the nitrile groups.

In this compound, the two methyl groups are electron-donating. This electronic effect is expected to raise the energy of the HOMO compared to the unsubstituted phthalonitrile, making the molecule a better electron donor. Consequently, this often leads to a reduction in the HOMO-LUMO gap, indicating increased chemical reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties for 4-Methylphthalonitrile (as a proxy)

| Property | Value (eV) |

| E(HOMO) | -7.28 |

| E(LUMO) | -1.52 |

| HOMO-LUMO Gap (ΔE) | 5.76 |

| Data calculated in vacuum using DFT for 4-methylphthalonitrile. icm.edu.pl |

Prediction of Vibrational Spectra

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). acs.org TD-DFT can predict the excitation energies, corresponding absorption wavelengths (λ_max), and the intensity of electronic transitions (oscillator strength, f).

For phthalonitrile derivatives, the UV-Vis spectrum is characterized by intense absorptions in the UV region, which are assigned to π → π* transitions. icm.edu.plresearchgate.net The agreement between TD-DFT calculations and experimental spectra is generally very good, allowing for reliable assignment of the observed absorption bands. researchgate.net

The introduction of substituents onto the phthalonitrile ring influences the absorption spectrum. The electron-donating methyl groups in this compound are expected to cause a slight bathochromic (red) shift of the absorption bands compared to the unsubstituted parent molecule. TD-DFT calculations can precisely quantify this shift.

Table 4: Representative TD-DFT Calculated Electronic Absorption Data for 4-Methylphthalonitrile

| Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| 4.67 | 265.3 | 0.021 | HOMO-1 -> LUMO |

| 5.12 | 242.0 | 0.134 | HOMO -> LUMO+1 |

| 5.81 | 213.3 | 0.355 | HOMO -> LUMO+2 |

| Data calculated in vacuum for 4-methylphthalonitrile. icm.edu.pl |

Quantum Chemical Computations for Tautomeric Stability

Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly via the migration of a proton. Quantum chemical calculations are frequently used to determine the relative Gibbs free energies of different tautomeric forms to predict their equilibrium populations.

However, this compound is a structurally stable aromatic compound that does not possess the typical functional groups (e.g., keto groups adjacent to an α-hydrogen, or imines) that lead to common tautomerism. The molecule does not have readily mobile protons that can shift to create a stable isomer. Therefore, the investigation of tautomeric stability is generally not a relevant area of computational study for this specific compound, as it is expected to exist overwhelmingly in its single, stable aromatic form. Any hypothetical tautomer would be extremely high in energy and not experimentally observable under normal conditions.

Computational Studies on Reaction Mechanisms

The most significant reaction involving phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. nih.gov This reaction involves the complex, multi-step assembly of four phthalonitrile molecules into a large macrocyclic ring, often templated by a metal ion. mdpi.com

Computational studies using DFT can provide profound insights into the mechanism of this transformation. Such studies would involve:

Modeling Intermediates: Calculating the structures and relative energies of all proposed intermediates in the reaction pathway, such as the initial adducts and the growing macrocycle.

Locating Transition States: Identifying the transition state structures that connect the intermediates and calculating the activation energy (energy barrier) for each step.

Mapping the Reaction Pathway: Constructing a complete potential energy surface for the reaction, which maps the energy changes as the reactants are converted into products.

By modeling the cyclotetramerization, computational chemistry can help elucidate the step-by-step process, determine the rate-limiting step, and explain how factors like catalysts, solvents, and substituents influence the reaction outcome and yield. istinye.edu.tr

Mechanistic Investigations of Reactions Involving 3,4 Dimethylphthalonitrile

Elucidation of Phthalocyanine (B1677752) Formation Mechanisms

The synthesis of phthalocyanines from phthalonitrile (B49051) precursors is a complex process involving the cyclotetramerization of four phthalonitrile units around a central metal ion or in its absence to form a metal-free macrocycle. The presence of methyl groups in 3,4-dimethylphthalonitrile (B2604576) influences the electronic and steric environment of the reacting nitrile groups, thereby affecting the mechanism of macrocycle formation.

Studies on Macrocyclization Pathways

The formation of phthalocyanines from substituted phthalonitriles like this compound proceeds through a cyclotetramerization reaction. umich.eduresearchgate.net This process can be initiated by heating the phthalonitrile derivative, often in the presence of a metal salt which can act as a template for the macrocycle formation. umich.edu The general transformation involves the conversion of the nitrile groups into reactive intermediates that subsequently link to form the characteristic 18-π electron aromatic phthalocyanine ring system.

One of the key synthetic strategies for preparing substituted phthalocyanines is the cyclotetramerization of the corresponding phthalonitriles. umich.edu For instance, the synthesis of 4,5-dimethylphthalonitrile, a precursor for symmetrically substituted phthalocyanines, can be achieved from the bromination of o-xylene (B151617) to form 4,5-dibromo-o-xylene, followed by a Rosenmund-von Braun reaction. umich.edu The subsequent cyclotetramerization of this phthalonitrile derivative leads to the formation of the phthalocyanine macrocycle. umich.edu

The reaction conditions, such as the choice of solvent, temperature, and the presence of a base or a metal salt, play a critical role in directing the macrocyclization pathway and influencing the yield of the final phthalocyanine product.

Identification of Reaction Intermediates

The mechanism of phthalocyanine formation is thought to proceed through several reactive intermediates. While the exact nature and sequence of these intermediates can be complex and are still a subject of investigation, it is generally accepted that the reaction involves the initial formation of a monomeric or dimeric species that then oligomerizes.

In the presence of a metal, the reaction may proceed via coordination of the nitrile nitrogen atoms to the metal center, which facilitates the subsequent intramolecular and intermolecular reactions. In the absence of a metal, the formation of a metal-free phthalocyanine suggests a pathway that may involve the formation of an initial isoindolenine-type intermediate through the reaction of the nitrile groups.

For example, in the synthesis of tetrabenzotriazaporphyrins, which are structurally related to phthalocyanines, intermediates derived from the reaction of phthalonitrile with organometallic reagents like methyllithium (B1224462) have been proposed. uea.ac.uk These intermediates are thought to be responsible for the introduction of different bridging groups within the macrocycle. uea.ac.uk While this is not directly the formation of a phthalocyanine, the study of related macrocycles provides insight into the types of intermediates that might be involved.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are essential for understanding the feasibility and rate of chemical reactions. These studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. For reactions involving this compound, such as its conversion to phthalocyanines, kinetic and thermodynamic parameters offer valuable information for process optimization.

The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. nih.govd-nb.info Thermodynamic studies, on the other hand, determine the spontaneity of a reaction by evaluating changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). mdpi.comscirp.orgmdpi.com A negative ΔG indicates a spontaneous reaction. brainbrooder.com

In the context of phthalocyanine synthesis from this compound, kinetic studies can help in determining the optimal reaction time and temperature to maximize the yield of the desired product while minimizing the formation of byproducts. Thermodynamic data can predict the equilibrium position of the cyclotetramerization reaction. For instance, a highly negative enthalpy change would indicate an exothermic reaction that favors product formation. youtube.com